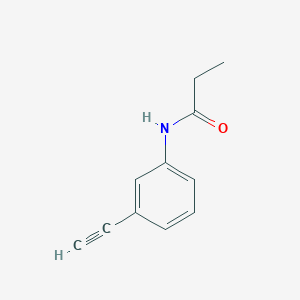

N-(3-ethynylphenyl)propanamide

Description

N-(3-Ethynylphenyl)propanamide is a substituted propanamide derivative featuring an ethynyl (-C≡CH) group at the para position of the phenyl ring.

Properties

IUPAC Name |

N-(3-ethynylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCIXVZCWRZHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: While specific industrial production methods for N-(3-ethynylphenyl)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The ethynyl group participates in nucleophilic substitution reactions, particularly under basic conditions.

Alkylation

-

Reagents : nBuLi, CH₃I

-

Conditions : THF solvent, -78°C → room temperature, N₂ atmosphere .

-

Mechanism : Deprotonation of the ethynyl proton by nBuLi generates a lithium acetylide intermediate, which reacts with methyl iodide to form the alkylated product.

-

Product : N-(3-(prop-1-yn-1-yl)phenyl)propanamide.

Halogenation

-

Conditions : Acidic aqueous medium (e.g., H₂SO₄), 25–60°C.

-

Product : Brominated derivatives at the aromatic ring’s para position relative to the ethynyl group.

Oxidation Reactions

The ethynyl group undergoes oxidation to carbonyl-containing compounds.

Ketone Formation

-

Reagents : HgSO₄, H₂SO₄, H₂O

-

Conditions : Hydration at 80°C.

-

Product : N-(3-acetylphenyl)propanamide.

Carboxylic Acid Formation

Reduction Reactions

The ethynyl group can be partially or fully reduced.

Semi-Hydrogenation

-

Reagents : Lindlar catalyst (Pd/CaCO₃), H₂

-

Conditions : Room temperature, H₂ gas.

-

Product : N-(3-(cis-vinyl)phenyl)propanamide.

Full Hydrogenation

-

Reagents : Pd/C, H₂

-

Conditions : High-pressure H₂, 60–80°C.

-

Product : N-(3-ethylphenyl)propanamide.

Coupling Reactions

The ethynyl group enables catalytic cross-coupling reactions.

Sonogashira Coupling

-

Reagents : Pd(PPh₃)₄, CuI, aryl halide

-

Conditions : THF, 50°C, amine base (e.g., Et₃N).

-

Product : Diarylalkyne derivatives.

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

-

Reagents : HCl (conc.), H₂O

-

Conditions : Reflux, 6–8 hours.

-

Product : 3-ethynylbenzoic acid and propylamine hydrochloride.

Basic Hydrolysis

-

Reagents : NaOH (aq), heat

-

Conditions : Reflux, 4–6 hours.

-

Product : 3-ethynylbenzoate sodium salt and propylamine.

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by the ethynyl group.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 3-ethynyl-4-nitro-N-phenylpropanamide |

| Sulfonation | H₂SO₄ (fuming) | 100°C | 3-ethynyl-4-sulfo-N-phenylpropanamide |

Complexation with Metals

The ethynyl group acts as a ligand for transition metals.

-

Product : Stable complexes used in catalytic oxidation reactions.

Polymerization

The ethynyl group participates in alkyne polymerization.

-

Reagents : CuCl, NH₂OH·HCl

-

Conditions : Ambient temperature, aqueous/organic biphasic system.

-

Product : Conjugated polyacetylene derivatives.

Scientific Research Applications

Chemistry: N-(3-ethynylphenyl)propanamide is used as a building block in organic synthesis

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In material science, N-(3-ethynylphenyl)propanamide is explored as a modifier for epoxy resins to enhance their thermal stability and toughness. This application exploits the reactivity of the ethynyl group for crosslinking with the epoxy resin during curing .

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanamide derivatives vary primarily in their aromatic substituents, which influence physicochemical properties and bioactivity. Key analogs include:

Key Research Findings and Data Tables

Table 1: Physical Properties of Selected Propanamides

Table 2: Bioactivity Highlights

Critical Analysis and Gaps

- Contradictions: notes that melting point shifts indicate new compound formation, yet other studies (e.g., ) lack thermal analysis.

- Research Gaps : Direct pharmacological or material studies on ethynyl-substituted propanamides are absent. Future work should prioritize click chemistry applications or targeted enzyme assays.

Biological Activity

N-(3-Ethynylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

N-(3-Ethynylphenyl)propanamide, with the chemical formula C11H11NO, is characterized by the presence of an ethynyl group attached to a phenyl ring, which is a common structural motif in many bioactive compounds. Its unique structure allows for various interactions with biological targets.

The biological activity of N-(3-ethynylphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amide functional group can form hydrogen bonds with polar residues. These interactions may modulate the activity of target proteins and influence various biochemical pathways .

Biological Activity Overview

Research indicates that N-(3-ethynylphenyl)propanamide exhibits several biological activities:

Table 1: Summary of Biological Activities

Relevant Research

- Anti-inflammatory Studies : A study highlighted that compounds structurally related to N-(3-ethynylphenyl)propanamide inhibited inducible nitric oxide synthase (iNOS) expression, suggesting a pathway for reducing inflammation in joint diseases .

- Antioxidant Activity : Research on similar compounds indicated significant antioxidant capacity, which may contribute to their therapeutic effects in oxidative stress-related conditions .

- Anticancer Potential : Preliminary investigations into related structures showed promising results against various cancer cell lines, indicating that further exploration of N-(3-ethynylphenyl)propanamide could yield valuable insights into its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.